1-Isobutyl-1H-indol-5-ol
Description
1-Isobutyl-1H-indol-5-ol is a substituted indole derivative characterized by an isobutyl group attached to the nitrogen atom of the indole ring and a hydroxyl group at the 5-position. The indole core is aromatic, with the hydroxyl group at C-5 enhancing polarity and enabling hydrogen bonding, while the isobutyl substituent introduces steric bulk and lipophilicity. These features suggest applications in pharmaceutical research, material science, and organic synthesis .
Properties
IUPAC Name |
1-(2-methylpropyl)indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-13-6-5-10-7-11(14)3-4-12(10)13/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIUJHBWJUYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isobutyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the use of the Bartoli indole synthesis, which typically employs nitroaromatic compounds and vinyl Grignard reagents . The reaction conditions often include the use of titanium catalysts and zinc chloride to facilitate the formation of the indole ring . Industrial production methods may involve the optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Isobutyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isobutyl-1H-indol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The indole core can interact with multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Solubility : Derivatives with smaller alkyl groups (e.g., methyl) exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight .
- Reactivity : The hydroxyl group at C-5 is a common site for electrophilic substitution or hydrogen bonding, critical in interactions with biological targets or materials .
Spectroscopic and Analytical Data
- 1H-Indol-5-ol (Base Compound) :
- 1-Methyl-1H-indol-5-ol :
- This compound (Predicted) :
- 1H NMR : Isobutyl protons (δ 0.9–1.2 ppm for CH3, δ 1.8–2.1 ppm for CH2) .
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